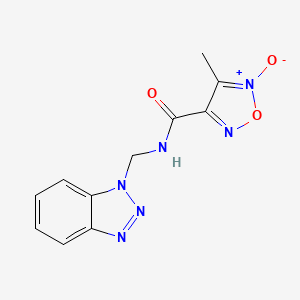![molecular formula C16H15ClINO3 B5594166 4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde oxime](/img/structure/B5594166.png)
4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde oxime” often involves reactions that result in the formation of oxime groups from aldehydes. For example, the oxime of 3-amino-5-nitrobenzaldehyde was synthesized by reacting 3-amino-5-nitrobenzaldehyde phenylhydrazone with excess of (NH2OH)2·H2SO4, showcasing a method that could potentially be adapted for the target compound (Epishina, Ovchinnikov, & Makhova, 1997).
Molecular Structure Analysis
The molecular structure of benzaldehyde oxime derivatives, including the arrangement of substituent groups and the configuration of the oxime unit, plays a crucial role in determining the physical and chemical properties of these compounds. Studies on methoxybenzaldehyde oxime derivatives have revealed different conformations and hydrogen-bonding patterns, indicating the significance of molecular arrangement in defining structure-related properties (Gomes et al., 2018).
Chemical Reactions and Properties
Compounds similar to “4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde oxime” undergo various chemical reactions, including oxidation and substitution, which are influenced by the presence of functional groups. For instance, the reduction of aldehyde groups in certain benzaldehyde derivatives leads to the formation of analogues that can undergo further chemical transformations (Arsenyev et al., 2016).
Physical Properties Analysis
The physical properties of benzaldehyde oxime derivatives are often characterized by their crystal structures, which are determined by X-ray crystallography. The crystal structures reveal information about the conformation, packing, and intermolecular interactions within the compound, influencing its physical state, stability, and solubility (Iqbal et al., 2019).
Chemical Properties Analysis
The chemical properties of benzaldehyde oxime derivatives, including reactivity and stability, are significantly affected by the oxime group and the nature of substituents attached to the benzene ring. For instance, the reactivity of these compounds in oxidation reactions and their potential to form novel derivatives through substitution reactions highlight the versatile nature of their chemical properties (Uyanik, Akakura, & Ishihara, 2009).
Scientific Research Applications
Radiosynthesis and Biodistribution
One study focused on the radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups, highlighting the potential of oxime chemistry in enhancing the in vivo pharmacokinetics of radiotracers. This research suggests that the chemical nature of prosthetic groups can significantly influence the biodistribution profile of radiotracers, with implications for quantitative receptor imaging using positron emission tomography (PET) (Glaser et al., 2008).
Photocatalytic Oxidation
Another area of application is in the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-chlorobenzyl alcohol, into corresponding aldehydes using titanium dioxide under O2 atmosphere and light irradiation. This study demonstrates the efficiency and selectivity of TiO2 photocatalysts in converting these compounds, offering insights into the mechanisms behind selective photocatalytic oxidation processes (Higashimoto et al., 2009).
Crystal Structures and Hydrogen-Bonding Patterns
Research on the crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives, including their different conformations and hydrogen-bonding patterns, reveals the structural versatility and potential for tailored molecular interactions in materials design and chemical synthesis (Gomes et al., 2018).
Safety and Hazards
properties
IUPAC Name |
(NE)-N-[[4-[(4-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO3/c1-2-21-15-8-12(9-19-20)7-14(18)16(15)22-10-11-3-5-13(17)6-4-11/h3-9,20H,2,10H2,1H3/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFLQOJDWCRAJN-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NO)I)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/O)I)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,6-trimethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5594092.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-1-[2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5594106.png)

![methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5594120.png)
![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5594123.png)
![N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B5594125.png)
![2-(3-methoxypropyl)-8-[3-(4H-1,2,4-triazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594133.png)
![2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B5594146.png)
![methyl 2-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5594160.png)

![5,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5594165.png)
![2-adamantanone O-[2-(4-chlorophenoxy)acetyl]oxime](/img/structure/B5594182.png)
![(4aR*,7aS*)-1-ethyl-4-{[2-(propylthio)pyrimidin-5-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5594191.png)
